molecular formula C8H7NO4 B13409751 2-Nitro-m-toluic Acid-d3

2-Nitro-m-toluic Acid-d3

Katalognummer: B13409751
Molekulargewicht: 184.16 g/mol
InChI-Schlüssel: DGDAVTPQCQXLGU-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-m-toluic Acid-d3 is a deuterium-labeled compound with the molecular formula C8D3H4NO4. It is a stable isotope-labeled analog of 2-Nitro-m-toluic Acid, which is used in various scientific research applications. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-m-toluic Acid-d3 typically involves the nitration of m-toluic acid. The process begins with the reaction of m-toluic acid with nitric acid at low temperatures (between -30°C to -15°C) to obtain the nitration reaction liquid. This liquid is then separated and purified to yield 2-Nitro-m-toluic Acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is essential to achieve the desired isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Nitro-m-toluic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Reduction of the nitro group: 2-Amino-m-toluic Acid-d3.

    Reduction of the carboxylic acid group: 2-Nitro-m-toluic Alcohol-d3.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-m-toluic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Wirkmechanismus

The mechanism of action of 2-Nitro-m-toluic Acid-d3 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing valuable information about molecular interactions and dynamics .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Nitro-m-toluic Acid-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to its non-labeled counterparts.

Eigenschaften

Molekularformel

C8H7NO4

Molekulargewicht

184.16 g/mol

IUPAC-Name

2-nitro-3-(trideuteriomethyl)benzoic acid

InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3

InChI-Schlüssel

DGDAVTPQCQXLGU-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.